molecular formula C3H4Cl2 B165496 2,3-Dichloro-1-propene CAS No. 78-88-6

2,3-Dichloro-1-propene

Cat. No.: B165496
CAS No.: 78-88-6
M. Wt: 110.97 g/mol
InChI Key: FALCMQXTWHPRIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,3-Dichloro-1-propene is the glutathione (GSH) molecule . GSH is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components.

Mode of Action

This compound interacts with its target, GSH, through a process known as conjugation . This interaction leads to the formation of S-(2-chloro-2-propenyl) mercapturic acid . Additionally, the compound undergoes P450 induced epoxidation, which subsequently rearranges to form a highly mutagenic compound, 1,3-dichloroacetone .

Biochemical Pathways

The affected biochemical pathway involves the conversion of 1,3-dichloroacetone to the dimercapturic acid, 1,3-(2-propanone)-bis-S-(N-acetylcysteine) . Another pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid .

Pharmacokinetics

The compound’s molecular weight is 11097 , and it exists in a liquid state at room temperature . It has a boiling point of 94°C , indicating that it can be volatile and may be absorbed via inhalation

Result of Action

Its interaction with gsh and the subsequent formation of mutagenic compounds suggest that it could potentially cause cellular damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could be easily dispersed in the environment, affecting its concentration and thus its efficacy . Furthermore, it is classified as harmful to aquatic organisms, indicating that it may cause long-term adverse effects in the aquatic environment .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-1-propene participates in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it undergoes conjugation with glutathione (GSH), leading to S-(2-chloro-2-propenyl) mercapturic acid . This interaction demonstrates the compound’s ability to bind and react with biomolecules, influencing their function and activity .

Cellular Effects

This compound has various effects on cells and cellular processes. It can cause irritation and lacrimation, and may cause transient corneal injury . It also has the potential to cause liver and kidney damage . These effects highlight the compound’s significant impact on cell function, including its influence on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several steps. It undergoes P450 induced epoxidation, which subsequently rearranges to form highly mutagenic 1,3-dichloroacetone . This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydrolysis to 2-chloroallyl alcohol, which is then converted by alcohol dehydrogenase to form highly mutagenic 2-chloroacrolein . This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-1-propene can be synthesized from 1,2,3-trichloropropane through a dehydrochlorination reaction. This process involves the use of a base such as caustic soda (sodium hydroxide) or potassium hydroxide in the presence of a phase transfer catalyst like benzyltriethylammonium chloride . The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of inexpensive catalysts and controlled reaction conditions ensures cost-effectiveness and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with halogens and hydrogen halides.

    Polymerization: It can polymerize under certain conditions to form poly(dichloropropene) derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Addition Reactions: Halogens like chlorine or bromine, and hydrogen halides like hydrogen chloride or hydrogen bromide.

Major Products Formed:

    Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.

    Addition Products: Dihalogenated or halogenated derivatives of propene.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-1-propene is unique due to its specific reactivity patterns and applications in organic synthesis. Its ability to undergo both substitution and addition reactions makes it a versatile intermediate in chemical manufacturing.

Properties

IUPAC Name

2,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c1-3(5)2-4/h1-2H2
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InChI Key

FALCMQXTWHPRIH-UHFFFAOYSA-N
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Canonical SMILES

C=C(CCl)Cl
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Molecular Formula

C3H4Cl2
Record name 2,3-DICHLOROPROPENE
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DSSTOX Substance ID

DTXSID6025012
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Molecular Weight

110.97 g/mol
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Physical Description

2,3-dichloropropene is a colorless to yellow liquid with an odor of chloroform. Sinks in water. Produces irritating vapor. (USCG, 1999), Straw-colored liquid with odor like chloroform; [HSDB]
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Boiling Point

201 °F at 760 mmHg (NTP, 1992), 94 °C @ 760 mm Hg
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Flash Point

50 °F (NTP, 1992), 15 °C, 59 °F (15 °C) (Tag Closed Cup)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Miscible in ethanol; soluble in ethyl ether, benzene, Soluble in chloroform, In water, 21,500 mg/l @ 25 °C
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Density

1.211 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.211 @ 20 °C/4 °C
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Vapor Density

3.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.8 (air= 1)
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Vapor Pressure

53 mmHg at 68 °F (NTP, 1992), 61.2 [mmHg], 61.2 mm Hg @ 25 °C
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Mechanism of Action

An increase in concentration of rat liver homogenate fraction (S9) in the metabolizing system (S9 mix) enhances mutagenicity for 1,3-dichloropropene and 2,3-dichloro-1-propene. According to the effects of the enzyme inhibitors SKF525, 1,1,1-trichloropropene-2,3-oxide and cyanamide, the allylic chloropropenes fall into 3 groups distinguished by their mode of metabolic activation by S9 mix. 1,3-Dichloropropene is hydrolysed to the corresponding allylic alcohol which can be oxidized to the respective acroleins (hydrolytic oxidative pathway). Structural parameters like chloro substitution of the central C atom of the substituted induced polarisation of the C as cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in allylic chloropropene metabolism, thus determining different degrees of activation by either one or both pathways., According to the effects of inhibitors of the enzymes of S9 mix 1,1,1-trichloropropene-2,3-dioxide and guanamide the allylic chloropropenes fall into groups distinguished by their mode of metabolic activation by S9 mix: 2,3-dichloro-1-propene is epoxidized at the C:C double bond, giving rise to reactive epoxides (epoxidative pathway)., Allylic compounds exert direct genotoxic activities which depend on the chemical nature of the leaving group and on further substituents. Besides the direct genotoxic effects, metabolic activation mechanisms are also conceivable. Epoxidation seems to play a minor role in bioactivation, whereas the metabolic formation of strongly mutagenic alpha, beta-unsaturated carbonyl compounds is obviously of great importance for the indirect genotoxicity of allylic compounds. Only in the case of 2,3-dichloro-1-propene is an epoxide formed which is extremely unstable and immediately rearranges to the strong mutagen, 1,3-dichloroacetone.
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Color/Form

Straw-colored liquid, Colorless to yellow

CAS No.

78-88-6
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Melting Point

50 °F (NTP, 1992), 10 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-1-propene
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Reactant of Route 5
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Reactant of Route 6
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